Nonafluoro-tert-butyl isobutyrate
Overview
Description
Nonafluoro-tert-butyl isobutyrate is a fluoroalcohol . It is the perfluorinated analog of tert-butyl alcohol . Notably, as a consequence of its electron withdrawing fluorine substituents, it is very acidic for an alcohol, with a pKa value of 5.4, similar to that of a carboxylic acid .
Synthesis Analysis
Nonafluoro-tert-butyl propyl, allyl, and propargyl ethers as well as 1,2-bis(nonafluoro-t-butoxy)ethane, 1,3-bis(nonafluoro-t-butoxy)-propane, and 1,4-bis(nonafluoro-t-butoxy)-butane were prepared by the reaction of sodium nonafluoro-t-butoxide with the corresponding alkyl halides in good yields .Molecular Structure Analysis
The molecular structure of this compound is influenced by its electron withdrawing fluorine substituents . This results in it being very acidic for an alcohol .Chemical Reactions Analysis
Nonafluoro-t-butyl propyl, allyl, and propargyl ethers as well as 1,2-bis(nonafluoro-t-butoxy)ethane, 1,3-bis(nonafluoro-t-butoxy)-propane, and 1,4-bis(nonafluoro-t-butoxy)-butane were prepared by the reaction of sodium nonafluoro-t-butoxide with the corresponding alkyl halides .Physical and Chemical Properties Analysis
This compound has a boiling point of 45 °C . It is miscible in water . It has a molar mass of 236.04 g/mol . It is a colorless liquid .Scientific Research Applications
Efficient C-O Cross-Coupling Reactions
Nonafluoro- tert-butoxylation of Diaryliodonium Salts
A groundbreaking method utilizes the nonafluoro-tert-butoxy group to enhance the efficiency of C-O cross-coupling reactions. This technique surpasses traditional methods by avoiding hazardous materials and offering better functional group tolerance, demonstrating scalability for producing OC(CF3)3-containing analogues for 19F NMR-based probes. These probes target a wide range of biologically relevant analytes, showcasing a significant leap in molecular tagging and sensing technologies (Meng et al., 2019).
Fluorinated Molecules for Chemical Tagging
A Library of Fluorinated Electrophiles
Developing a library of fluorinated molecules, including those with nonafluoro-tert-butyl groups, this innovation leverages electrophilic handles, like acrylates and acrylamides, for rapid functionalization. The versatility in hydrophobic and hydrophilic linkers expands its application in polymer chemistry, biomaterials, biomedical imaging, and protein tagging. This approach unlocks new dimensions in chemical tagging and material synthesis, highlighting the nonafluoro-tert-butyl group's utility in creating sophisticated chemical libraries (Kasper et al., 2016).
Sustainable Fluorous Chemistry
Synthesis and Characterization of Fluorous Ethers
The synthesis of fluorous ethers with nonafluoro-tert-butoxy groups, such as nonafluoro-t-butyl propyl, allyl, and propargyl ethers, marks a significant step in sustainable fluorous chemistry. These compounds, featuring high fluorous partition coefficients and low toxicity, are ideal for green chemistry applications. Their synthesis from sodium nonafluoro-t-butoxide with alkyl halides not only demonstrates a commitment to environmental sustainability but also broadens the scope of fluorous chemistry in material science and beyond (Lo et al., 2014).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Nonafluoro-tert-butyl isobutyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, leading to the inhibition of their metabolic activity . Additionally, it can form complexes with proteins, altering their conformation and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . Furthermore, this compound can alter gene expression by affecting transcription factors and epigenetic modifications. These changes can result in altered cellular metabolism, including shifts in energy production and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their activity. For example, this compound has been shown to inhibit the activity of acetylcholinesterase by binding to its active site . This inhibition prevents the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter. Additionally, the compound can influence gene expression by binding to transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Studies have shown that this compound can degrade into smaller fluorinated compounds over time . These degradation products can have different effects on cellular function compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has shown potential impacts on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, this compound can exhibit toxic effects, including oxidative stress and inflammation . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological responses. Toxicity studies have shown that high doses of this compound can result in adverse effects on liver and kidney function.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further react with cellular macromolecules, resulting in potential toxicity. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes. This can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow and tissue permeability.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Additionally, the compound can localize to the mitochondria, affecting mitochondrial function and energy production.
Properties
IUPAC Name |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F9O2/c1-3(2)4(18)19-5(6(9,10)11,7(12,13)14)8(15,16)17/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZHJJUWVLPDLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660157 | |
Record name | Perfluoro-tert-butyl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-43-7 | |
Record name | 2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl 2-methylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoro-tert-butyl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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